molecular formula C19H18F3N3O2S B2595157 N-[4-(dimethylamino)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 301683-25-0

N-[4-(dimethylamino)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No. B2595157
CAS RN: 301683-25-0
M. Wt: 409.43
InChI Key: FFAHDVHHJPHEEQ-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C19H18F3N3O2S and its molecular weight is 409.43. The purity is usually 95%.
BenchChem offers high-quality N-[4-(dimethylamino)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(dimethylamino)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrogenerated Chemiluminescence (ECL) Analysis

HMS1613J16: may have potential applications in ECL analysis due to its structural similarity to other compounds that exhibit strong electrogenerated chemiluminescence . ECL involves generating light through electron transfer reactions between chemical species. This property can be harnessed in analytical chemistry for the detection of various analytes, offering high sensitivity and specificity.

Charge-Transfer Complexes

The compound’s ability to form charge-transfer complexes with acceptors has been explored, which is crucial in the study of molecular interactions . These complexes are integral in understanding the electronic properties of materials and can be applied in the development of organic semiconductors and photovoltaic devices.

Surface Analysis in Material Science

In material science, HMS1613J16 could be used in surface analysis to understand and manipulate surface properties at the atomic and molecular levels . This is vital for the development of advanced materials with specific characteristics, such as enhanced durability or conductivity.

High-Energy Physics

The compound might find applications in high-energy physics, particularly in particle accelerators and gravitational wave detectors . Its properties could be beneficial in creating stable environments or in the detection mechanisms within these complex instruments.

Molecular Beam Epitaxy (MBE)

HMS1613J16: could be utilized in MBE processes, which are used to fabricate high-quality crystalline films . MBE requires precise control over the deposition of atomic layers, and compounds like HMS1613J16 could play a role in this highly controlled environment.

Thin-Film Deposition

The compound may be involved in thin-film deposition techniques, which are essential in manufacturing various electronic and optical devices . Its chemical properties could influence the deposition process, affecting the quality and functionality of the thin films produced.

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O2S/c1-25(2)13-6-4-12(5-7-13)23-17(26)10-16-18(27)24-14-9-11(19(20,21)22)3-8-15(14)28-16/h3-9,16H,10H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAHDVHHJPHEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

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